Cyproconazole

説明

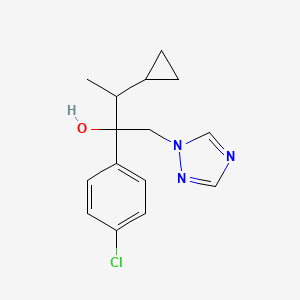

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11(12-2-3-12)15(20,8-19-10-17-9-18-19)13-4-6-14(16)7-5-13/h4-7,9-12,20H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNOUKDBUJZYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032601 | |

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

>250 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Readily soluble in acetone, ethanol, xylene, and dimethyl sulfoxide, Soluble at 25 °C (%w/w): acetone > 23; ethanol > 23; xylene 12; DMSO > 18., In water, 140 mg/L at 25 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.25 g/cu cm | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.59X10-7 mm Hg at 25 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from hexane/CH2Cl2, Colorless solid | |

CAS No. |

94361-06-5 | |

| Record name | Cyproconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94361-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproconazole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094361065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-chlorophenyl)-α-(1-cyclopropylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622B9C3E6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.2-106.9 °C | |

| Record name | CYPROCONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7706 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Studies of Fungicidal Action

Ergosterol (B1671047) Biosynthesis Inhibition

Cyproconazole (B39007) is classified as an ergosterol-biosynthesis inhibitor herts.ac.ukthegoodscentscompany.com. Ergosterol is a tetracyclic triterpenoid (B12794562) and is the compound from which all fungal steroids are derived wikipedia.org. By inhibiting the synthesis of ergosterol, this compound disrupts a vital pathway necessary for fungal survival and growth herts.ac.ukthegoodscentscompany.com.

Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51/ERG11)

A key step in the ergosterol biosynthesis pathway is the 14-demethylation of lanosterol wikipedia.org. This reaction is catalyzed by the enzyme lanosterol 14α-demethylase, also known as CYP51 or ERG11. This compound inhibits this specific demethylation step in fungal sterol synthesis thegoodscentscompany.comwikipedia.org. Lanosterol is the natural substrate for CYP51A1 mdpi.com. Inhibition of this enzyme by this compound prevents the conversion of lanosterol into downstream intermediates required for ergosterol formation thegoodscentscompany.comwikipedia.orgwikipedia.org.

Impact on Fungal Cell Membrane Integrity

The inhibition of ergosterol biosynthesis by this compound leads to a deficiency of ergosterol in the fungal cell membrane. This depletion, coupled with the accumulation of methylated sterol precursors, alters the structural and functional integrity of the fungal cell membrane herts.ac.uk. The disruption of membrane function is a direct consequence of the impaired sterol composition caused by this compound herts.ac.uk.

Effect on Fungal Growth vs. Sporulation

Studies indicate that this compound affects fungal growth but does not impact fungal sporulation herts.ac.uk. This suggests that the compound's efficacy is linked to the active growth phase of the fungus, where ergosterol synthesis is crucial for membrane expansion and cellular proliferation herts.ac.uk.

Broader Biochemical Pathway Perturbations in Fungi

In addition to its primary effect on ergosterol biosynthesis, this compound can also influence other aspects of fungal development and metabolism.

Effects on Mycelial Growth Rate

This compound has been shown to affect fungal growth herts.ac.ukwikipedia.org. The inhibition of ergosterol synthesis, essential for cell membrane formation during growth, contributes to this effect herts.ac.ukwikipedia.org.

Fungicide Resistance: Mechanisms and Evolution

Molecular Mechanisms of Azole Resistance

Resistance to azole fungicides primarily involves alterations that reduce the effective concentration of the drug at its target site, the CYP51 enzyme. Multiple molecular mechanisms contribute to this phenomenon. researchgate.netasm.org

Point mutations within the CYP51 gene are a prevalent mechanism of azole resistance. These mutations lead to amino acid substitutions in the CYP51 protein, altering the fungicide binding site and reducing the affinity of the enzyme for the azole molecule. researchgate.netasm.orgsci-hub.se Specific amino acid substitutions have been associated with varying degrees and profiles of azole resistance in different fungal species. For instance, in Aspergillus fumigatus, mutations at positions G54, G138, M220, and G448 of Cyp51A are frequently linked to azole resistance. asm.orgsci-hub.semdpi.com In plant pathogens like Erysiphe necator, the Y136F substitution in CYP51 is well-known for conferring azole resistance. apsnet.org The accumulation of multiple point mutations in the CYP51 gene can lead to increased resistance levels and broader cross-resistance to different azoles. oup.comapsnet.org

Increased expression of the CYP51 gene is another significant mechanism of azole resistance. researchgate.netasm.org This overexpression results in a higher production of the target enzyme, which can titrate the available fungicide, effectively reducing its inhibitory impact. frontiersin.org Mechanisms leading to CYP51 overexpression include alterations in the gene's promoter region and an increase in the copy number of the CYP51 gene. asm.orgnih.gov

Changes in the promoter region, such as the insertion of tandem repeats, have been observed to drive increased CYP51 expression and contribute to high levels of azole resistance in various fungi, including Aspergillus fumigatus and plant pathogens like Venturia inaequalis and Penicillium digitatum. asm.orgmdpi.combiorxiv.org Increased CYP51 gene copy number has also been documented as a mechanism for enhanced fungicide resistance in several plant pathogenic fungi, including Erysiphe necator. nih.govmdpi.com

Efflux pumps are membrane transport proteins that actively extrude foreign molecules, including fungicides, from the fungal cell. nih.govnih.gov Overexpression or increased activity of these pumps can reduce the intracellular concentration of azoles below inhibitory levels, leading to resistance. researchgate.netasm.orgsci-hub.se Two major superfamilies of efflux pumps are involved in fungicide resistance: ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters. nih.govasm.orgmdpi.com

ABC transporters utilize ATP hydrolysis to power the efflux of substrates, while MFS transporters rely on the electrochemical gradient across the cell membrane. nih.govasm.org Both types of transporters have been implicated in azole resistance in various fungal species, including human and plant pathogens. asm.orgmdpi.comoup.com For example, overexpression of ABC transporters like Cdr1p and Cdr2p, and MFS transporters like CaMdr1p, are known to contribute to azole resistance in Candida albicans. nih.govasm.orgoup.com Studies in plant pathogens such as Parastagonospora nodorum have also identified associations between MFS transporters and azole resistance. biorxiv.orgoup.com

While alterations in CYP51 are the most common cause of azole resistance, some fungi develop resistance through mechanisms independent of the target gene. nih.govsci-hub.se These CYP51-independent mechanisms are less well-understood but can involve other genes and pathways. nih.gov Research has identified mutations in genes other than CYP51 that contribute to azole resistance, such as those involved in stress response pathways or other parts of the ergosterol (B1671047) biosynthesis pathway. nih.govmdpi.com For instance, mutations in hmg1 and erg6 have been reported as CYP51-independent resistance mechanisms in Aspergillus fumigatus. mdpi.com Genome-wide association studies have revealed that resistance can be a complex trait influenced by multiple loci beyond the primary target gene. nih.govoup.comnih.gov

Genetic Architecture of Resistance

The genetic basis of fungicide resistance can be complex, involving single genes or multiple interacting loci. biorxiv.orgoup.com Understanding the genetic architecture is crucial for predicting the evolution and spread of resistance.

Fungicide resistance often evolves through the accumulation of mutations in multiple genes, a phenomenon known as multilocus resistance evolution. nih.govresearchgate.net This involves changes not only in the target gene (CYP51) but also in genes affecting other mechanisms like efflux pumps or regulatory pathways. nih.govoup.comnih.gov Studies using whole-genome sequencing and association mapping have revealed that resistant fungal populations can harbor distinctive combinations of resistance alleles at multiple loci. biorxiv.orgoup.comnih.gov These alleles can interact, sometimes synergistically, to confer high levels of resistance. biorxiv.orgoup.com The evolution of multilocus resistance highlights the complex genetic pathways through which fungi adapt to fungicide pressure. nih.govresearchgate.net

Table: Molecular Mechanisms of Azole Resistance

| Mechanism | Description | Examples in Fungi (associated with Azole Resistance) |

| Mutations in CYP51 Gene | Amino acid substitutions in the CYP51 protein reducing azole binding affinity. | G54, G138, M220, G448 mutations in A. fumigatus Cyp51A; Y136F mutation in E. necator CYP51. asm.orgsci-hub.semdpi.comapsnet.org |

| Overexpression of CYP51 | Increased production of the CYP51 enzyme. | Tandem repeats in promoter regions (A. fumigatus, V. inaequalis, P. digitatum); Increased gene copy number (E. necator). asm.orgmdpi.comnih.govbiorxiv.orgmdpi.com |

| Role of Efflux Pumps | Active extrusion of azole molecules from the cell. | ABC transporters (Cdr1p, Cdr2p); MFS transporters (CaMdr1p). nih.govasm.orgmdpi.comoup.com |

| CYP51-independent Mechanisms | Resistance mediated by genes/pathways other than CYP51. | Mutations in hmg1, erg6; involvement of stress response pathways. nih.govmdpi.com |

Mutations in Genes Encoding Vacuolar Cation Channel YVC1, Transcription Activators, and Saccharopine Dehydrogenase

While the primary target of cyproconazole (B39007) is the CYP51 enzyme, resistance can also be influenced by mutations in genes encoding other proteins. Studies on Rhynchosporium commune, the causal agent of barley scald, have identified that mutations in highly conserved genes encoding the vacuolar cation channel YVC1, a transcription activator, and a saccharopine dehydrogenase made significant contributions to this compound resistance. nih.govresearchgate.net These genes were not previously known to confer resistance in plant pathogens. nih.govresearchgate.net YVC1, however, is known to be involved in a conserved stress response pathway that responds to azoles in human pathogenic fungi. nih.govresearchgate.net Transcription factors, such as AtrR and SrbA, have been implicated in regulating genes related to azole resistance, including CYP51 and efflux pumps, in other fungi like Aspergillus fumigatus and Fusarium graminearum. mdpi.complos.org Saccharopine dehydrogenase is an enzyme involved in lysine (B10760008) degradation. frontiersin.org

Fitness Costs Associated with Resistance

The evolution of fungicide resistance can sometimes incur a fitness cost on the resistant pathogen isolates in the absence of the fungicide. This cost can manifest in various ways, impacting the pathogen's growth, sporulation, and virulence. apsnet.orgresearchgate.netannualreviews.org

Impact on Fungal Growth Rates and Sporulation

Research indicates that loci conferring increased fungicide resistance can negatively impact the growth rates of fungal pathogens. nih.govresearchgate.net For instance, studies on Rhynchosporium commune showed that increased resistance to this compound was associated with reduced growth rates. nih.govresearchgate.net In Cercospora beticola, isolates resistant to DMIs (including this compound) showed significantly less mycelial growth and spore production compared to sensitive isolates, although spore germination was not significantly different. apsnet.org However, the impact on growth and sporulation can vary depending on the fungal species and the specific resistance mechanism. In Monilinia fructicola, while some studies indicated reduced vegetative and reproductive capacity in DMI-resistant isolates, others found no significant differences in growth rate or sporulation between resistant and sensitive isolates at the time of collection. apsnet.orgresearchgate.net

Relationship between Resistance and Virulence

The relationship between fungicide resistance and fungal virulence is complex and can vary. While some studies suggest a fitness cost associated with resistance, leading to reduced virulence, others have observed no such reduction or even an increase in virulence in resistant isolates. annualreviews.orgeuropa.eu Interestingly, isolates of Zymoseptoria tritici (formerly Mycosphaerella graminicola) with this compound resistance, even without CYP51 mutations, have been reported to show higher virulence than wild-type isolates, potentially due to other resistance mechanisms like efflux transporters. researchgate.net A positive correlation between virulence and tolerance to triazole fungicides, including this compound, has been observed in Mycosphaerella graminicola. nih.govnih.gov In Cercospora beticola, despite reduced mycelial growth and spore production, DMI-resistant isolates did not show reduced virulence compared to sensitive isolates in greenhouse studies. apsnet.org The influence of fungicide exposure on the morphophysiology and virulence of fungi like Candida spp. has also been noted, suggesting effects beyond just cross-resistance. plos.org

Cross-Resistance Patterns

Cross-resistance, where resistance to one fungicide confers resistance to another, is a significant consideration in fungicide management. For DMI fungicides like this compound, cross-resistance patterns can exist with other fungicides, particularly within the same chemical class. frac.infoapsnet.org

Incomplete Cross-Resistance with Other DMIs

Generally, cross-resistance is expected among DMI fungicides because they share the same mode of action, targeting CYP51. frac.infoufl.edu However, this cross-resistance is often incomplete and can vary depending on the specific fungicides and fungal species involved. frac.infoapsnet.orgresearchgate.net In Mycosphaerella graminicola, sensitivities to this compound and epoxiconazole (B1671545) show a good correlation, while the correlation between this compound and prothioconazole (B1679736) sensitivities is weaker. frac.info Studies on Zymoseptoria tritici have found strong cross-resistance between this compound and propiconazole (B1679638), but only weak cross-resistance between this compound and tebuconazole (B1682727). oregonstate.edu Incomplete cross-resistance to this compound has also been observed in Penicillium digitatum and Geotrichum candidum isolates resistant to propiconazole. researchgate.net In Fusarium graminearum, a significant correlation was found between the sensitivities to propiconazole and tebuconazole, but not between these and this compound or tioconazole. nih.gov Similarly, in Monilinia fructicola, incomplete cross-resistance was detected between propiconazole and tebuconazole, and no cross-sensitivity was observed between prothioconazole and other tested DMIs (tebuconazole, propiconazole, and myclobutanil) in wild-type isolates. apsnet.org

Induction of Resistance in Non-Target Fungi

The widespread use of agricultural fungicides, including azoles like this compound, can contribute to the development of antifungal resistance in non-target fungal groups. mdpi.comnih.gov Exposure of non-target fungi in the environment to these fungicides is considered inevitable. nih.gov This exposure can lead to the selection of resistant strains, and similarities in the molecular structure and mode of action between agricultural azoles and medical triazoles can result in cross-resistance. nih.govelsevier.es Monitoring resistance development in non-pathogenic and facultative pathogenic fungal populations is therefore crucial. mdpi.com

Mechanisms of resistance in fungi are diverse and can include alterations at the fungicide's target site, overexpression of efflux pumps that expel the drug from the cell, and genetic modifications. mdpi.comscielo.br While target-site alterations, such as mutations in the cyp51A gene, are common mechanisms of azole resistance, non-target site mechanisms, though less studied, can also contribute. mdpi.comnih.govresearchgate.net These can involve increased activity of efflux pumps, metabolic circumvention, detoxification, and standing genetic variations. nih.govresearchgate.net

Evaluation of Voriconazole (B182144) Resistance Induction in Aspergillus fumigatus

Studies have specifically investigated the potential of agricultural triazoles, including this compound, to induce resistance to medical triazoles like voriconazole in Aspergillus fumigatus. One study aimed to evaluate the effect of this compound, commonly used in Iranian wheat farms, on the induction of voriconazole resistance in A. fumigatus isolates. nih.govmazums.ac.irresearchgate.net The study involved testing the in vitro activity of this compound against clinical and environmental isolates of A. fumigatus. nih.govmazums.ac.ir

In induction experiments, susceptible isolates were exposed to this compound. nih.govmazums.ac.ir Among ten susceptible isolates, only one strain showed a notable increase in the minimum inhibitory concentration (MIC) value for voriconazole (MIC=4 µg/ml) after 25 passages. nih.govmazums.ac.irresearchgate.net However, sequencing of the CYP51A promoter and the full coding gene in this isolate did not reveal any known resistance-related mutations. nih.govmazums.ac.irresearchgate.net

The MIC range for this compound against the tested A. fumigatus isolates (both wild type and TR34/L98H) was found to be 0.064-0.128 µg/ml. nih.gov Based on the MIC90, an approximate concentration range of 5-50 µg/ml of this compound was evaluated for resistance-induction experiments. nih.gov

Despite the observed increase in voriconazole MIC in one isolate after prolonged exposure, the study concluded that this compound may not play a primary role in inducing azole resistance in A. fumigatus isolates through the environmental route, at least concerning the development of CYP51A mutations. nih.govmazums.ac.irresearchgate.net Nevertheless, the potential for this compound to induce medically triazole-resistant strains over a long period of application should not be disregarded. nih.govmazums.ac.irresearchgate.net

Table 1: Summary of Voriconazole MIC Induction in A. fumigatus by this compound

| Isolate Type | Initial Voriconazole MIC Range (µg/ml) | This compound Exposure | Isolates Showing Increased Voriconazole MIC | Highest Induced Voriconazole MIC (µg/ml) | CYP51A Mutation Detected |

| Susceptible | Not specified (baseline) | 25 passages at 10 µg/ml | 1 out of 10 | 4 | No |

Note: Data compiled from search result nih.govmazums.ac.irresearchgate.net. Initial MIC range for susceptible isolates prior to induction was not explicitly stated as a range in the source, but the induction experiment started with susceptible isolates.

Population Dynamics and Gene Flow in Resistance Development

Genetic changes within fungal populations over time, including the development and spread of fungicide resistance, are influenced by factors such as mutation, natural selection, genetic drift, and gene flow. monash.edu Gene flow, defined as the movement of genetic variation from one population to another, plays a crucial role in shaping the genetic makeup of populations. numberanalytics.com

In the context of fungicide resistance, gene flow can impact the rate and spread of resistant alleles within and between fungal populations. It can introduce resistance alleles into previously susceptible populations or increase the frequency of existing resistance alleles. numberanalytics.com Conversely, gene flow from susceptible populations into resistant ones can potentially dilute the frequency of resistance alleles, although selection pressure from fungicide application will counteract this. ucl.ac.uk

Studies on other fungal pathogens, such as Zymoseptoria tritici, highlight the importance of monitoring fungicide resistance mutations and genetic diversity, as gene flow among populations can lead to weak differentiation at larger scales and high local diversity. plos.org This suggests that resistant strains can spread geographically. oup.comasm.orgnih.gov The emergence of specific resistance mechanisms, like the TR34/L98H and TR46/Y121F/T289A mutations in A. fumigatus, in environmental isolates and their subsequent appearance in clinical settings, supports the idea of environmental selection and potential gene flow contributing to the clinical resistance problem. nih.govoup.comasm.orgmst.dk

While the direct impact of this compound specifically on the population dynamics and gene flow of resistance in various fungi requires further dedicated study, the general principles of population genetics apply. The frequency of resistant mutants in a population can be revealed through laboratory experiments involving selection pressure from fungicides. frac.info Inheritable mutation-based resistance can persist in populations, often without significant loss of fitness or virulence in resistant strains. scielo.br The sexual process, where it occurs in fungal life cycles, can also play a role in generating new recombinant genotypes and influencing the spread of resistance within populations. researchgate.net

Understanding the interplay between fungicide use, the selection of resistant individuals, and the subsequent spread of resistance alleles through population dynamics and gene flow is critical for developing effective resistance management strategies for both agricultural and medical contexts.

Metabolism and Biotransformation

Mammalian Metabolism

The metabolism of cyproconazole (B39007) has been investigated in mammals, primarily in rats, ruminants, and poultry fao.orgwho.intechemi.com. It is rapidly and extensively absorbed, with the majority excreted within 168 hours who.int. This compound undergoes extensive metabolism, with numerous metabolites identified who.int.

Major Routes: Hydroxylation and Cyclopropyl (B3062369) Ring Modification

Major metabolic routes in mammals involve hydroxylation and modifications to the cyclopropyl ring fao.orgechemi.comnih.gov. Hydroxylation commonly occurs at the carbon bearing the cyclopropyl group, forming metabolites such as M9 and M14 fao.orgfao.orgechemi.comnih.gov. Hydroxylation of the methyl group also represents a significant metabolic pathway, leading to the formation of metabolites like M11 and M18 fao.orgfao.orgechemi.comnih.gov. Additionally, opening and modification of the cyclopropyl ring are major metabolic transformations, resulting in metabolites such as M21, M36, M56, M57, and M59 fao.orgfao.orgnih.govregulations.gov. Elimination of the methyl-cyclopropyl side chain (M16) followed by reduction (M15) is another important route fao.orgfao.orgechemi.comregulations.gov.

Stereoselective Metabolism in Rat Liver Microsomes

Studies using rat liver microsomes have demonstrated that the metabolism of this compound is stereoselective nih.govnih.govresearchgate.netresearchgate.net. This compound exists as four stereoisomeric forms wikipedia.orgwho.intfao.org. The depletion rates of these stereoisomers in in vitro incubation systems with rat liver microsomes followed the order RR- > SS- > SR- > RS-cyproconazole nih.govnih.govresearchgate.netresearchgate.net. Kinetic studies further support that rat liver microsomes exhibit a stronger capacity to deplete (2S, 3R)-cyproconazole compared to other stereoisomers nih.govresearchgate.net.

Role of Cytochrome P450 Enzymes (e.g., CYP3A1)

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolism of this compound in mammals nih.govresearchgate.netresearchgate.net. Research indicates that different CYP isoforms are involved in the stereoselective metabolism of this compound stereoisomers nih.govnih.govresearchgate.netresearchgate.net. Molecular docking studies have shown that the docking energy between (2S, 3R)-cyproconazole and cytochrome P450 CYP3A1 is higher than with other stereoisomers, suggesting a stronger binding affinity to this enzyme nih.govresearchgate.net. CYP3A1 is considered a rat ortholog of human CYP3A4, a major drug-metabolizing enzyme researchgate.net.

Limited Cleavage of Triazole Ring

Evidence from mammalian metabolism studies, including those in ruminants and poultry, indicates that there is only limited cleavage of the triazole ring of this compound fao.orgechemi.comnih.gov.

Retention of Intact Phenyl and Triazole Rings

Consistent with the limited cleavage of the triazole ring, the majority of residues in mammalian metabolism studies retain the intact phenyl and triazole rings fao.orgechemi.comnih.gov. Metabolites found in ruminant and poultry studies were also observed in rat metabolism studies fao.orgnih.gov.

Plant Metabolism

The metabolism of this compound in various plants studied is qualitatively similar, with this compound generally remaining the major portion of the residue fao.orgfao.orgregulations.gov. The metabolic pathways in plants involve several transformations fao.orgfao.orgregulations.gov. These include hydroxylation of the methyl- and cyclopropyl-substituted carbon to form Metabolites M9/M14 and oxidation of the methyl group to form Metabolites M11/M18 fao.orgfao.orgregulations.gov. Elimination of the cyclopropyl-substituted carbon leads to the formation of the benzylic alcohol (M15), which can be further oxidized to the ketone (M16) fao.orgfao.orgregulations.gov. Hydroxylation of the cyclopropyl ring and the phenyl ring also occurs fao.orgfao.orgregulations.gov. Additionally, conjugation of the parent compound and its hydroxylated metabolites forms various glycosides fao.orgfao.orgregulations.gov. Oxidative elimination of the triazole ring and its subsequent conversion to triazole alanine (B10760859) (M39/CGA 131013) is another metabolic route in plants; triazolyl-alanine was noted as a significant metabolite in wheat grain fao.orgfao.org. Plant metabolites, with the exception of triazolyl-alanine, were also observed as metabolites in rat metabolism studies fao.orgfao.org.

| Metabolic Pathway in Plants | Metabolites Formed |

| Hydroxylation of methyl- and cyclopropyl-substituted carbon | M9/M14 |

| Oxidation of the methyl group | M11/M18 |

| Elimination of cyclopropyl-substituted carbon | M15, M16 |

| Hydroxylation of cyclopropyl ring and phenyl ring | - |

| Conjugation of parent and hydroxylated metabolites | Glycosides |

| Oxidative elimination of triazole ring and conversion to alanine | M39/CGA 131013 |

Rapid Degradation and Multiple Metabolites

Plants absorb this compound and rapidly degrade it into multiple metabolites researchgate.net. Studies indicate that while this compound itself is often the major component of the residue in plant metabolism studies, a variety of metabolites are also formed fao.orgfao.org.

Major Plant Residues

In plant metabolism studies conducted on crops such as grape, apples, sugar beet, and wheat, this compound was identified as the major component of the total radioactive residue (TRR), except in wheat grain where it constituted 15% TRR fao.orgfao.org. This compound conjugates generally accounted for less than 5% TRR fao.orgfao.org. While no single metabolite typically exceeded 10% TRR, exceptions were noted, such as M39 (triazole alanine) reaching 63% TRR in wheat grain and M9/M14 reaching 14% TRR in wheat grain fao.orgfao.org. The metabolism of this compound in different plants studied appears qualitatively similar, with the parent compound generally being the major portion of the residue fao.org. This compound (free and conjugated) was the only significant (>10%) residue identified in plant metabolism studies, aside from triazole-related metabolites nih.gov.

Proposed Metabolic Pathways in Specific Crops (e.g., peanut)

While a comprehensive peanut metabolism study meeting certain regulatory needs was noted as not available in one review, limited results from a peanut study provided insights into potential metabolic pathways fao.orgfao.org. In peanut vines, this compound constituted 30–40% of the applied radioactivity, with very small amounts (1–2%) of metabolites M9/M14 and M18 observed in the foliage fao.org.

Major routes of metabolism in plants generally involve hydroxylation of the carbon bearing the cyclopropyl group, leading to the formation of M9/M14, or the elimination of the methyl-cyclopropyl side chain (M16) followed by reduction (M15) fao.org. Hydroxylation of the methyl group (M11 and M18) was also identified as a significant metabolic route, as was the opening and modification of the cyclopropyl ring (M21, M36, M56, M57, and M59) fao.org.

Aquatic Organism Metabolism

This compound is moderately to slightly toxic to most aquatic organisms rayfull.comherts.ac.ukresearchgate.net. Its persistence in water systems raises concerns about potential adverse effects on aquatic life wikipedia.org.

Half-life in Fish

The half-life of this compound in trout has been reported to be approximately one day wikipedia.org.

Stereoselective Biotransformation in Zebrafish

This compound is a chiral molecule existing as an approximately equal mixture of two diastereomers, each being a 1:1 mixture of enantiomers herts.ac.uk. Studies in zebrafish (Danio rerio) have investigated the stereoselective biotransformation of this compound stereoisomers nih.govacs.org. Stereoselective degradation of the four this compound stereoisomers has been observed acs.org. Research indicates that this compound isomers are rapidly eliminated by zebrafish, with approximately 99% eliminated within 24 hours during the depuration stage nih.gov. The bioconcentration factor in zebrafish exposed to this compound isomers showed an order of SR- > RR- > SS- > RS-CPZ nih.gov.

Phase I and Phase II Metabolites in Zebrafish

Multiple metabolic pathways for this compound in zebrafish have been proposed nih.gov. In zebrafish, 7 phase I metabolites and 25 phase II conjugates were identified nih.gov. This indicates that zebrafish extensively metabolize this compound through both phase I (e.g., oxidation) and phase II (conjugation) metabolic processes.

Table 1: Major Plant Residues of this compound

| Crop | Major Residue Component | % TRR (this compound) | Major Metabolites (% TRR) |

| Grape | This compound | 63% | M9/M14 (<2%), M13 (<2%) fao.org |

| Apples | This compound | ~60% (washed fruit) | Identified metabolites <2% TRR fao.org |

| Sugar Beet | This compound | 80% (roots), 76% (leaves) | M9/M14 (2.5% leaves, 4% roots) fao.org |

| Wheat Grain | M39 (triazole alanine) | 15% | M39 (63%), M9/M14 (14%) fao.orgfao.org |

| Wheat (except grain) | This compound | - | - fao.org |

| Peanut Vines (limited study) | This compound | 30-40% (applied radioactivity) | M9/M14 (1-2%), M18 (1-2%) fao.org |

Table 2: this compound Metabolism in Zebrafish

| Metabolic Phase | Number of Metabolites Identified | Notes |

| Phase I | 7 | nih.gov |

| Phase II | 25 | nih.gov |

| Total | 32 | nih.gov |

Microbial Degradation in Soil

The degradation of this compound in soil is significantly influenced by microbial activity. While this compound can be moderately stable in soil, microbial degradation is one of the primary dissipation routes in surface soil. researchgate.net Factors such as soil pH, organic carbon content, and the diversity and distribution of microorganisms can affect the degradation rate. mdpi.com Studies have shown that this compound degrades slowly under aerobic conditions in soil, with reported half-lives varying depending on soil type and conditions. epa.govresearchgate.net For instance, a study in loamy sand soil under aerobic conditions calculated a half-life of >693 days. epa.gov Another study indicated a half-life of about 150 days with [U-triazole14C]-cyproconazole and about 100 days with [Phenyl(U)-14C]-cyproconazole. fao.org Mineralization to carbon dioxide has been observed, ranging from 2% to 33% over 112 days. fao.org

The stereochemistry of this compound, which exists as four stereoisomers (two diastereoisomeric pairs of enantiomers), can also influence its degradation in soil. researchgate.netfao.orgfao.org These stereoisomers can be degraded at different rates in various soils, and while stereoselectivities between epimers may show some correlation with pH, enantioselectivities have not consistently shown such correlations. researchgate.netacs.org

Bacterial Degradation

Bacterial degradation plays a role in the biotransformation of triazole fungicides, including this compound, in soil. While specific bacterial strains solely responsible for this compound degradation are not extensively detailed in the provided results, research on other triazole fungicides offers insights into potential bacterial involvement. For example, studies on the degradation of other triazole fungicides like hexaconazole, difenoconazole, and propiconazole (B1679638) have identified bacterial strains such as Klebsiella sp., Pseudomonas sp., and Citrobacter sp. as having the ability to degrade these compounds. jmb.or.krnih.gov These bacteria were isolated from contaminated agricultural soils and could use the fungicides as their sole sources of carbon and energy. jmb.or.krnih.gov

The presence and activity of bacterial communities in soil are crucial for the biodegradation of pesticides. nih.govrsc.org High concentrations of some triazole fungicides have been shown to affect the diversity and structure of soil bacterial communities. nih.govmdpi.com However, some studies suggest that certain bacterial groups, like Proteobacteria and Actinobacteria, may increase in abundance in the presence of some triazole fungicides, indicating their potential role in adaptation or degradation processes. mdpi.com

Identification of Degradation Products

The primary identified metabolite of this compound in aerobic soil metabolism studies is triazolyl alanine (2-amino-3-(1-H1, 1, 2, 4-triazol-1-yl) propanoic acid). epa.gov In one study, triazolyl alanine accounted for a small percentage (0.6%) of the applied radioactivity after 365 days of incubation. epa.gov

Other potential degradation products mentioned in the context of triazole fungicide metabolism include 1,2,4-triazole (B32235) and 1,2,4-triazol-1-yl acetic acid, which were observed at about 25% of the applied radioactivity at 140 days in a study using [U-triazole14C]-cyproconazole. fao.org The major breakdown product of this compound is further broken down into intermediate metabolites, carbon dioxide, and bound material. researchgate.net While specific degradation pathways for this compound in soil microorganisms are not fully elucidated in the provided information, studies on other azole fungicides suggest that biotransformation can involve oxidation and conjugation reactions. acs.org

Data Table: Aerobic Soil Metabolism of this compound

| Soil Type | Conditions | Incubation Time (days) | Parent Compound (% of applied radioactivity) | Identified Metabolite (% of applied radioactivity) | Metabolite Name | Half-life (days) | Citation |

| Loamy sand | Aerobic | 365 | 90% (diastereomers) | 0.6% | Triazolyl alanine | >693 | epa.gov |

| Not specified | Aerobic | 140 | Not specified | ~25% | 1,2,4-triazole | ~150 | fao.org |

| Not specified | Aerobic | 140 | Not specified | ~25% | 1,2,4-triazol-1-yl acetic acid | ~150 | fao.org |

Note: The half-life of ~150 days is associated with [U-triazole14C]-cyproconazole, and ~100 days with [Phenyl(U)-14C]-cyproconazole, in the context of 1,2,4-triazole and 1,2,4-triazol-1-yl acetic acid formation. fao.org

Environmental Fate and Ecotoxicological Impact

Presence and Distribution in Surface Waters and Sediments

Fungicides, including cyproconazole (B39007), can migrate off-site from agricultural production systems and potentially pose an ecological risk to surface waterways. nih.govresearchgate.net

Studies have detected this compound in surface water samples. In a study investigating the presence of 24 fungicides in a horticultural catchment in southeastern Australia, this compound was among the seventeen fungicides detected in waterways. nih.govresearchgate.net It was found at concentrations exceeding 0.2 µg/l in water samples, placing it among the fungicides detected at the highest concentrations in that study. nih.govresearchgate.net

In a study of pesticide concentrations in surface water and suspended sediment in the Yolo By-Pass and Cache Slough Complex, California, from 2019–2021, this compound was one of the pesticides analyzed. usgs.govusgs.gov However, it was not detected in any of the water samples collected in this study. usgs.gov

The detection frequency and concentrations of pesticides in surface water can vary depending on factors such as land use, sampling period, and flow conditions. usgs.govca.gov

Presence in Sediment Samples

This compound has been detected in sediment samples from various aquatic environments. Studies have reported its presence in surface sediment samples in horticultural catchments. nih.gov For instance, a study in Turkey's Marmara Region found this compound residues among 18 different pesticide residues observed in sediment samples from dam lakes. scientificwebjournals.com The predicted environmental concentration of this compound can reach up to 145.89 μg/kg in sediments. researchgate.netnih.govresearchgate.net Relatively high concentrations (≥ 120 μg/kg dry weight) of other fungicides like myclobutanil (B1676884) and pyrimethanil (B132214) have also been detected in sediment samples in horticultural catchments, indicating the potential for fungicide accumulation in this compartment. nih.gov

Temporal Distribution of Residues

The temporal distribution of this compound residues in the environment can be influenced by factors such as application patterns and environmental conditions. While specific detailed studies on the temporal distribution of this compound residues were not extensively found, general patterns for pesticides in aquatic systems suggest variations. For example, significantly higher pesticide residues, including some fungicides, have been detected in water and sediment samples during the rainy season compared to the dry season in some river systems. researchgate.net This suggests that runoff following precipitation events can contribute to the presence of residues in aquatic environments. This compound is also reported to have a half-life of approximately 3 months in soil, indicating moderate persistence. researchgate.netresearchgate.net

Ecotoxicity to Non-Target Organisms

This compound is classified as dangerous for the environment because it is very toxic to aquatic organisms, causing acute and long-term adverse effects. wikipedia.org While considered moderately toxic to most aquatic organisms, earthworms, and honeybees, it is highly toxic to birds. wikipedia.orgherts.ac.ukresearchgate.net

Aquatic Organisms

This compound demonstrates detrimental effects on non-target aquatic organisms once it enters the aquatic environment. researchgate.netresearchgate.net Studies evaluating the toxicity of this compound to aquatic organisms, although limited, consistently show such effects. researchgate.netnih.gov

Lethal and Sub-lethal Effects

Studies have assessed the lethal and sub-lethal effects of this compound on various freshwater organisms. The estimated 48-hour lethal concentration (LC50) for the midge Chironomus riparius was found to be 17.46 mg/L, while for the planarian Dugesia tigrina, it was 47.38 mg/L. researchgate.netnih.gov These results confirm the moderate toxicity of this compound towards aquatic invertebrates. researchgate.netnih.gov

Sub-lethal effects have also been observed. In Chironomus riparius, emergence time was delayed by exposure to this compound concentrations starting from 0.76 mg/L. researchgate.netnih.gov Dugesia tigrina showed higher tolerance to lethal effects but exhibited sub-lethal responses, including reductions in locomotion at 1.8 mg/L, delayed photoreceptor regeneration from 0.45 mg/L, and feeding inhibition at 5.6 mg/L. researchgate.netnih.govresearchgate.net These sub-lethal effects suggest potential chronic impacts of this compound that could affect population dynamics. researchgate.netnih.gov

Other studies have reported toxicity values for different aquatic species:

Freshwater algae Pseudokirchneriella subcapitata: EC50 (72 h, growth inhibition) of 8.84 mg/L. researchgate.net

Water flea Daphnia magna: EC50 (48 h, immobility) of 30.90 mg/L. researchgate.net The 48-hour LC50 for Daphnia is also reported as 26 mg/L. researchgate.netresearchgate.netnih.gov

Zebrafish (Danio rerio) embryos: LC50 (72 h, mortality) of 40.20 mg/L. researchgate.net A 96-hour LC50 value of 90.6 μM (~ 26.4 mg/L) has also been reported for zebrafish embryos, indicating low acute toxicity based on this endpoint. nih.govresearchgate.net

While concentrations of individual fungicides detected in some catchments were generally several orders of magnitude lower than reported ecotoxicological effect values, suggesting a low ecological risk from individual compounds, there is limited information on the combined effects of simultaneous low-level exposure to multiple fungicides. nih.gov

Biochemical Responses (e.g., neurotoxicity, oxidative stress biomarkers)

This compound, like other azole fungicides, can affect non-target organisms through its inhibitory effects on P450 monooxygenases. researchgate.netnih.govresearchgate.net These enzymes are involved in various metabolic processes, including steroid metabolism in fish. wikipedia.org

Studies on fish have investigated the biochemical responses to this compound exposure. In juvenile Prochilodus lineatus fish, both this compound alone and in mixture with azoxystrobin (B1666510) bioaccumulated and triggered neurotoxicity and changes in oxidative stress biomarkers in several organs. nih.govresearchgate.netdntb.gov.ua Muscle was identified as a target tissue for these fungicides, and a synergistic interaction was observed for the mixture regarding biochemical responses. nih.gov

Exposure to a mixture of pesticides including this compound also resulted in oxidative stress and neurotoxic effects in native fish species (Markiana nigripinnis and Astyanax lacustris) inhabiting rice fields. researchgate.netconicet.gov.ar After fumigation, these fish showed a failure in antioxidant mechanisms to prevent oxidative damage in the liver and gills (M. nigripinnis) and inhibition of antioxidant defenses (A. lacustris). conicet.gov.ar Furthermore, acetylcholinesterase (AChE) activity, a biomarker for neurotoxicity, was significantly reduced in the brain and muscle tissues of A. lacustris and in the brain of M. nigripinnis. conicet.gov.ar

Other studies on different azole compounds like tebuconazole (B1682727) have also demonstrated that they can cause oxidative stress and decrease AChE and butyrylcholinesterase (BChE) levels in the brain tissue of fish. scientificwebjournals.com

Effects on Development and Locomotor Activity

This compound exposure has been shown to affect the development and behavior of aquatic organisms. In zebrafish embryos/larvae, exposure to this compound resulted in a significant decrease in spontaneous movement, hatching rate, and heartbeats at concentrations of 50, 100, and 250 μM. nih.govresearchgate.net Malformations, including pericardial edema, yolk sac edema, tail deformation, and spine deformation, were also detected in zebrafish exposed to concentrations of 50 μM or higher, with significant increases in cumulative deformity rate over time. nih.govresearchgate.net

Regarding locomotor activity, studies on zebrafish larvae exposed to this compound for 7 days showed decreased activity in the dark period at concentrations as low as 1 μM and 25 μM, suggesting that this compound can affect locomotor activity. nih.govresearchgate.net

Sub-lethal effects on locomotion were also observed in the planarian Dugesia tigrina at a concentration of 1.8 mg/L. researchgate.netnih.govresearchgate.net

These findings indicate that this compound can induce developmental abnormalities and alter locomotor behavior in aquatic organisms, even at sub-lethal concentrations.

Bioconcentration and Elimination

Studies on the bioconcentration and elimination of this compound in aquatic organisms, such as fish, indicate that uptake can be rapid. In juvenile rainbow trout (Oncorhynchus mykiss), this compound, along with other triazole fungicides, was rapidly accumulated during an 8-day exposure period thegoodscentscompany.com. Following the uptake phase, a rapid elimination was observed during a 16-day depuration period thegoodscentscompany.com. Biotransformation was found to be a significant factor in the elimination of these triazoles, accounting for a substantial majority of the elimination process, ranging from 59.9% to 90.4% thegoodscentscompany.com.

In a real-world scenario, this compound was detected and bioaccumulated in native fish species, Markiana nigripinnis and Astyanax lacustris, inhabiting rice fields after fungicide application uni.lu.

For terrestrial invertebrates like earthworms, studies indicate a low level of bioaccumulation for this compound fishersci.com, thegoodscentscompany.com.

Stereoselective Toxicity and Bioaccumulation

This compound is a chiral molecule, possessing multiple stereoisomers that can exhibit differential behavior in the environment and in biological systems. Investigations into the enantioselective behavior of this compound have revealed variations in toxicity and bioaccumulation among its stereoisomers.

In studies with Rana nigromaculata tadpoles, the four stereoisomers of this compound showed enantioselective toxicity, with the 4-enantiomers being nearly twice as toxic as the 3-enantiomers in acute toxicity tests fishersci.ca. Bioaccumulation experiments over 28 days demonstrated a stereoselective uptake, with the accumulation order in tadpoles being 4-enantiomers > 3-enantiomers > 2-enantiomers > 1-enantiomers fishersci.ca. Tissue distribution analysis also showed a stereoselective pattern, generally following the order of 4-enantiomers > 2-enantiomers > 3-enantiomers > 1-enantiomers, although this pattern varied in the gut fishersci.ca. Elimination of this compound in these tadpoles was observed to be rapid, with 95% eliminated within 24 hours fishersci.ca.

Research on zebrafish has also investigated the stereoselective toxicity, bioaccumulation, elimination, and biotransformation kinetics of this compound stereoisomers nih.gov. Acute toxicity tests (96-hour LC50) showed differing toxicity levels among the four stereoisomers (SR-, SS-, RS-, and RR-CPZ), with LC50 values of 15.88 mg/L for SR-, 19.68 mg/L for SS-, 26.99 mg/L for RS-, and 17.10 mg/L for RR-CPZ nih.gov.

In aquatic environments, enantioselective degradation of this compound has been observed in surface water under light conditions, where (+)-enantiomers degraded faster than (-)-enantiomers umweltprobenbank.de. This resulted in the progressive enrichment of the (-)-enantiomers over time, with enantiomeric fractions (EF) increasing in degradation assays umweltprobenbank.de. Field data from surface water samples also confirmed the occurrence of enantioselective pollution, with EF values frequently greater than 0.5 umweltprobenbank.de.

In soils, the stereoselective degradation of this compound has been studied, showing that while stereoselectivities between epimers exhibited some correlation with soil pH, enantioselectivities did not show such a correlation across different soil types nih.gov.

Terrestrial Organisms (e.g., birds, earthworms, honeybees)

The impact of this compound on non-target terrestrial organisms, including birds, earthworms, and honeybees, has been assessed. There are conflicting reports regarding the toxicity of this compound to birds; some sources indicate a low risk nih.gov, herts.ac.uk, while others classify it as highly toxic wikipedia.org, wikipedia.org.

Toxicity values for birds include an avian acute oral LD50 for Japanese quail of 150 mg/kg nih.gov. Eight-day dietary LC50 values were reported as 816 mg/kg (diet) for Japanese quail and 1197 mg/kg (diet) for mallard duck nih.gov.

For earthworms, this compound is considered moderately toxic wikipedia.org, wikipedia.org. A study on Eisenia fetida earthworms reported a 14-day LC50 of 165 mg/kg in artificial substrate for this compound alone thegoodscentscompany.com. A combined fungicide treatment including carbendazim (B180503) and this compound showed a 14-day LC50 of 250 mg/kg for E. fetida fishersci.com, thegoodscentscompany.com.

Regarding honeybees (Apis mellifera), this compound is generally considered to pose a low risk nih.gov, herts.ac.uk or be moderately toxic wikipedia.org, wikipedia.org. The acute toxicity (96-hour LC50) of this compound to A. mellifera was reported as 601.4 mg a.i. L-1 herts.ac.uk. However, studies have shown that mixtures of this compound with other pesticides, such as the neonicotinoid thiacloprid, can exert acute synergistic effects on honeybees herts.ac.uk, herts.ac.uk. This compound can also inhibit cytochrome P450 enzymes in honeybees, which may potentially increase the toxicity of certain insecticides wikidata.org.

The following table summarizes some toxicity data for terrestrial organisms:

| Organism | Endpoint | Value | Source |

|---|---|---|---|

| Japanese Quail | Acute Oral LD50 | 150 mg/kg | nih.gov |

| Japanese Quail | 8-day Dietary LC50 | 816 mg/kg diet | nih.gov |

| Mallard Duck | 8-day Dietary LC50 | 1197 mg/kg diet | nih.gov |

| Eisenia fetida | 14-day LC50 (artificial soil) | 165 mg/kg | thegoodscentscompany.com |

| Apis mellifera | 96-hour LC50 | 601.4 mg a.i. L-1 | herts.ac.uk |

| Honeybee | Contact LD50 | >0.1 mg/bee | nih.gov |

| Honeybee | Peroral LD50 | >1 mg/bee | nih.gov |

Impact on Microbial Communities

The impact of this compound on microbial communities in both soil and aquatic environments has been investigated.

In soil, this compound's primary dissipation routes include microbial degradation and plant uptake herts.ac.uk. Soil photolysis and volatilization are not considered significant degradation routes herts.ac.uk. Studies on the impact of fungicides, including this compound, on soil microbial communities have shown varying effects. While some research indicated minimal impacts on the soil microbial community structure based on lipid biomarker analysis ontosight.ai, nih.gov, other studies using high-throughput sequencing found that fungal communities responded strongly to pesticide exposure, including this compound, whereas bacterial communities showed minimal changes ca.gov. Gradual application of fungicides like this compound resulted in significantly higher fungal community evenness compared to abrupt applications ca.gov. This compound treatment did not significantly inhibit the dissipation of the herbicide metolachlor (B1676510) in soil, unlike other fungicides such as chlorothalonil (B1668833) ontosight.ai, nih.gov. There has been no evidence suggesting that this compound accumulates in the soil nih.gov, herts.ac.uk.

In aquatic environments, a commercial fungicide mixture containing picoxystrobin (B33183) and this compound was found to affect aquatic hyphomycetes made-in-china.com. While specific details on the impact of this compound alone on aquatic microbial communities were not extensively provided in the search results, the effect observed in the mixture suggests a potential for impact on aquatic fungal populations.

Toxicological Studies and Health Effects

General Mammalian Toxicity

Cyproconazole (B39007) exhibits moderate acute oral toxicity in mice and female rats. fao.org Studies have been conducted to evaluate the subchronic and chronic oral toxicity in rats, mice, and dogs, as well as subchronic dermal toxicity in rats and developmental and reproductive toxicity in rats and rabbits. regulations.gov The liver has been identified as the primary target organ for this compound in short-term toxicity studies across mice, rats, and dogs. who.intfao.org Disturbances in lipid metabolism have also been observed in all species examined. who.intfao.org Dermal exposure studies in rats have shown effects similar to oral exposure, including decreased body-weight gain, altered food consumption, and changes in liver enzymes and cholesterol levels at higher doses. regulations.govfederalregister.gov

Hepatotoxicity and Carcinogenicity

Liver as Target Organ

The liver is consistently identified as the target organ for the toxicity of this compound in short-term and chronic studies across multiple mammalian species, including mice, rats, and dogs. who.intfao.orgfederalregister.gov This is consistent with the effects observed for other triazole fungicides. federalregister.gov

Hepatomegaly and Hepatocellular Hypertrophy

Increased liver weight (hepatomegaly) and hepatocellular hypertrophy (increase in the size of liver cells) are notable effects of this compound exposure in rodents. federalregister.govresearchgate.netoup.comnih.gov These effects have been observed in mice treated with this compound, with increased liver weight and hypertrophy noted in wild-type mice. researchgate.netoup.comnih.gov Significant increases in liver weights were also observed in male and female mice treated with this compound in 13-week studies. epa.gov

Induction of Hepatocellular Adenomas and Carcinomas

Studies in CD-1 mice have demonstrated that this compound causes hepatocellular adenomas and carcinomas at specific dose levels. researchgate.netoup.com Increased incidences of adenomas, carcinomas, and combined adenomas and carcinomas have been observed in both male and female mice. epa.govepa.gov Statistically significant positive trends for these liver tumors have been noted in male and female mice. epa.gov While liver tumors were observed in mice, there was no evidence of treatment-related tumorigenesis in rats in a 2-year study. who.intfao.org The carcinogenic potential in mice has been linked to a mode of action considered not relevant to humans by some assessments. fao.orgregulations.govfederalregister.gov

Underlying Mechanisms: Constitutive Androstane (B1237026) Receptor (CAR) Activation

A key underlying mechanism for the liver effects of this compound, particularly in mice, involves the activation of the constitutive androstane receptor (CAR). who.intfao.orgresearchgate.netoup.comnih.gov Studies comparing the effects of this compound and phenobarbital (B1680315) (a known CAR agonist) in wild-type and CAR-null mice have shown that many of the liver effects, including hypertrophy, increased liver weight, cell proliferation, single-cell necrosis, and fat vacuolation, are dependent on CAR activation. fao.orgresearchgate.netoup.comnih.gov this compound induces early gene expression changes in CAR regulation, such as Cyp2b10 and Gadd45β. fao.orgresearchgate.netoup.comnih.gov The development of liver tumors in mice administered this compound is considered to depend upon CAR activation. who.intfao.orgresearchgate.net While CAR activation is implicated in rodent liver effects, the relevance of this mechanism and subsequent tumor development to humans remains a subject of evaluation due to potential species differences in CAR activation and response. who.intfederalregister.govmdpi.com

Effects on Hepatic All-trans-retinoic Acid Levels

Studies in mice have shown that exposure to this compound can lead to decreased hepatic levels of all-trans-retinoic acid (atRA). researchgate.netoup.comoup.comnih.govsigmaaldrich.com This effect was observed in mice fed diets containing this compound for 30 days. researchgate.netoup.comoup.comnih.gov The decrease in hepatic atRA levels is considered one of the common toxicological effects altered by conazole fungicides, including this compound. researchgate.netoup.comoup.com

Hepatic Cell Proliferation

This compound has been shown to increase hepatic cell proliferation in mice. researchgate.netoup.comoup.comnih.govoup.com This increased proliferation is a common toxicological response observed in studies where mice were fed diets containing this compound for 30 days. researchgate.netoup.comoup.comnih.gov In wild-type mice, a dose of 200 ppm this compound caused increased liver weight and cell proliferation. oup.commedchemexpress.comxcessbio.commedchemexpress.com Increased hepatocellular proliferation, as measured by BrdU incorporation, was observed in different strains of mice treated with this compound. oup.com The effect on cell proliferation was dose-responsive. oup.com

Gene Expression Changes (e.g., cytochrome P450, glutathione (B108866) S-transferase, oxidative stress genes)

Microarray-based transcriptional analysis in mice exposed to this compound, along with other conazoles, revealed significant alterations in gene expression. researchgate.netoup.comoup.comnih.govcapes.gov.broup.com A common set of 330 significantly altered probe sets was identified, many of which showed strong dose responses for genes related to cytochrome P450, glutathione S-transferase, and oxidative stress. researchgate.netoup.comoup.comnih.govcapes.gov.broup.com More detailed analysis identified a subset of 80 altered genes common to several conazoles, including this compound, that were associated with cancer. researchgate.netoup.comoup.comnih.gov Pathways associated with these genes included xenobiotic metabolism, oxidative stress, cell signaling, and cell proliferation. researchgate.netoup.comoup.comnih.govcapes.gov.broup.com this compound, like other triazoles, inhibits mammalian hepatic cytochrome P450 enzymes. researchgate.net

Oxidative Stress Responses

This compound exposure has been linked to oxidative stress responses. researchgate.netoup.comoup.comnih.govcapes.gov.broup.comekb.egresearchgate.net Studies have shown that this compound can induce oxidative stress, as evidenced by increased levels of lipid peroxidation and decreased levels of glutathione and antioxidant enzyme activity in tissues. ekb.eg The mechanism may be related to the induction of cytochrome P450 enzymes, which can lead to the generation of reactive oxygen species (ROS) during their catalytic cycle. ekb.eg Transcriptional analysis has also identified altered gene expression related to oxidative stress in response to this compound exposure. researchgate.netoup.comoup.comnih.govcapes.gov.broup.com

Endocrine Disrupting Effects

This compound is considered an endocrine disruptor. nih.govacs.orgwikipedia.orgresearchgate.netnih.goveuropa.euacs.org Its potential endocrine-disrupting effects have been a subject of concern. nih.govacs.orgeuropa.eu

Inhibition of Progesterone (B1679170) Production

In vitro studies have demonstrated that this compound can cause a dose-dependent inhibition of progesterone production in human placental cells. medchemexpress.comxcessbio.commedchemexpress.comwikipedia.orgalfa-chemistry.com

Agonism to Human Estrogenic Receptor α

Research indicates that this compound stereoisomers can act as agonists to the human estrogenic receptor α (ERα). nih.govacs.orgresearchgate.netacs.orgresearcher.life Studies using reporter gene assays have shown that all this compound stereoisomers tested were agonists to human ERα. nih.govacs.orgresearcher.life Specific stereoisomers, such as (2S,3S)-(+)- and (2R,3S)-(-)-cyproconazole, exhibited stronger binding capacities to ERα compared to others. nih.govacs.org

Stereoselective Endocrine-Disrupting Effects

This compound is a chiral molecule, existing as a mixture of stereoisomers. Studies have indicated that these stereoisomers can exhibit stereoselective endocrine-disrupting effects. All tested this compound stereoisomers have shown agonist activity towards the human estrogenic receptor α in reporter gene assays. nih.govacs.orgacs.org Notably, (2S,3S)-(+)- and (2R,3S)-(-)-cyproconazole demonstrated stronger binding capacities to ERα compared to (2R,3R)-(-)- and (2S,3R)-(+)-cyproconazole. nih.govacs.orgacs.org Computational studies have supported these findings, further elucidating the stereoselective binding mode of this compound to the estrogen receptor. nih.govacs.orgacs.org Research suggests that this compound is an endocrine disruptor that can threaten human health, with each stereoisomer demonstrating stereoselective endocrine-disrupting effects by regulating nuclear receptor-mediated gene expression. nih.govacs.orgacs.org

Alteration of Gene Expression in Hypothalamic-Pituitary-Gonad Axis

Exposure to this compound stereoisomers has been shown to alter gene expression within the hypothalamic-pituitary-gonad (HPG) axis. nih.govacs.orgacs.org Studies in zebrafish embryos revealed that estrogenic hormones were significantly decreased in groups exposed to (2S,3R)-(+)- and (2R,3S)-(-)-cyproconazole, while they were enhanced in groups exposed to (2S,3S)-(+)- and (2R,3R)-(-)-cyproconazole. nih.govacs.orgacs.org These changes were accompanied by altered gene expression in the HPG axis. nih.govacs.orgacs.org The HPG axis is crucial for the development and regulation of the reproductive, endocrine, and immune systems in vertebrates. plos.orgnih.gov Alterations in the transcription levels of genes involved in the biosynthesis of the HPG axis have been observed with exposure to certain chemicals, including other triazole fungicides. researchgate.net

Reproductive and Developmental Toxicity

This compound has been associated with developmental toxicity, particularly at maternally toxic doses. fao.org While some studies initially found no evidence of reproductive toxicity in two-generation studies in rats at the highest doses tested, developmental toxicity has been observed in both rats and rabbits. fao.orgfederalregister.gov Rabbits appear to be more sensitive to the developmental effects of this compound than rats. federalregister.govregulations.gov

In rats, developmental toxicity has included significantly diminished body weight gain and reduced food consumption during gestation. fao.org Major fetal malformations observed in rat studies at dose levels of 20 mg/kg body weight per day and above included cleft palate and internal hydrocephalus. fao.org Increased incidences of supernumerary ribs were also noted at doses where maternal adverse effects were observed. federalregister.gov The developmental NOAEL (No Observed Adverse Effect Level) in the main rat study was 12 mg/kg body weight per day, based on decreased fetal body weights and increased fetal malformations seen at higher doses. fao.org

In rabbits, studies have shown increased incidences of malformed fetuses and litters with malformed fetuses, including hydrocephalus and kidney agenesis, at doses lower than those causing maternal toxicity. federalregister.govregulations.gov An older study in Chinchilla rabbits reported increased susceptibility in pups with toxicity occurring at the lowest dose tested, where a developmental NOAEL was not established. federalregister.gov Effects in this study included increased incidences of hydrocephalus internus. federalregister.gov

Despite some evidence of increased susceptibility in in utero rabbits, regulatory assessments have concluded that available data adequately protect the safety of infants and children, partly because the developmental toxicity is well-characterized with a clear NOAEL and the study showing increased susceptibility is used for acute dietary endpoint assessment. federalregister.gov

Predictive Models and High-Throughput Screening

High-throughput screening (HTS) and predictive models are being increasingly utilized to assess the potential reproductive and developmental toxicity of chemicals. researchgate.netnih.govepa.govnih.gov The U.S. EPA's ToxCast project, for example, profiles the in vitro bioactivity of chemicals to identify signatures correlating with in vivo toxicity. nih.gov Statistical associations between HTS data and in vivo developmental toxicity data have revealed distinct patterns and potential mechanistic relationships. nih.gov Predictive models based on HTS data have shown promising accuracy in identifying chemicals with the potential to cause developmental toxicity. nih.govepa.gov These models can reveal correlations between assay targets and in vivo endpoints, such as the association between transforming growth factor beta, retinoic acid receptor, and G-protein-coupled receptor signaling in rats and inflammatory signals in rabbits. nih.gov this compound has been included in studies evaluating transcriptomics-based in vitro assays for predicting chemical genotoxicity and developmental toxicity. nwo.nla-star.edu.sg

Stereoselective Developmental Toxicity

Stereoselective developmental toxicity of this compound has been observed. nih.govacs.orgacs.orgresearcher.life In studies using zebrafish embryos, stereoselective developmental toxicity was evident, with (2R,3S)-(-)-cyproconazole identified as the most toxic isomer. nih.govacs.orgacs.orgresearcher.life This highlights that different stereoisomers of this compound can have varying potencies in causing developmental harm. Research into the stereoselective metabolism of this compound in rat liver microsomes has also shown that different stereoisomers are metabolized at different rates. researchgate.net

Analytical Methodologies for Detection and Quantification

Extraction and Purification Techniques

Sample preparation is a critical initial step in the analysis of cyproconazole (B39007), aiming to isolate the analyte from complex matrices and remove interfering substances.

Solvent Extraction (e.g., acetone (B3395972):water, methanol (B129727), chloroform)

Solvent extraction is a common method for isolating this compound from various matrices due to its solubility in organic solvents. herts.ac.ukfishersci.ca For instance, methanol is effective for extracting residues from soil. fao.org A mixture of methanol and water has also been used for extraction from soil samples. fao.org Acetone and water mixtures are employed in extraction procedures. epa.govfao.org Chloroform has been utilized for the extraction of this compound from fruit crops like apples, peaches, and grapes, particularly because this compound is a low-polar compound. ipp.gov.uaresearchgate.net Another method involves extraction with acetone and partitioning with petroleum ether and dichloromethane. eurl-pesticides.eu The modified QuEChERS method, using solvents like acetonitrile (B52724) or a mixture of acetone and n-hexane, has also been applied for pesticide residue analysis, including this compound, in various matrices such as fruits, vegetables, and soil. sci-hub.semdpi.comscispace.com

Gel Permeation Chromatography for Clean-up

Gel Permeation Chromatography (GPC), also known as size exclusion chromatography, is a technique used for the clean-up of extracts by separating compounds based on their size. gilson.com This method is effective in removing high molecular weight interfering substances such as fats, proteins, and pigments from sample extracts before chromatographic analysis. gilson.com GPC has been used in the analysis of pesticide residues, including triazole fungicides, in various matrices like soil and plant materials. epa.govfao.orgiaea.org While not exclusively for this compound in the provided results, GPC is a standard clean-up step in multi-residue pesticide analysis workflows that can include this compound. tandfonline.comnih.gov

Thin-Layer Chromatography (TLC) for Purification

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique that can be used for the purification of compounds. iaea.orglibretexts.org It separates compounds based on their differential affinities for a stationary phase and a mobile phase. libretexts.org TLC has been applied for the purification of extracts containing this compound from coextractive substances in fruit matrices. ipp.gov.uaresearchgate.net It can be used on a preparative scale to purify small amounts of a compound and is also employed analytically to monitor reaction progress or check purity. libretexts.org The separation on TLC plates is influenced by the nature and polarity of the compounds and their interaction with the stationary phase and solvent system. biotech-asia.org

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex samples after extraction and purification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful and widely used technique for the quantitative determination of this compound and its metabolites in various matrices, such as soil and water. epa.govregulations.govepa.gov This method offers high sensitivity and selectivity. epa.govregulations.gov For instance, LC/MS/MS has been employed for the analysis of this compound in soil with a reported Limit of Quantification (LOQ) of 1.0 ng/g (1.0 ppb). epa.govepa.gov In water analysis, LC-MS/MS methods have reported LOQs as low as 0.05 µg/L. regulations.gov LC/MS/MS systems typically utilize a liquid chromatograph coupled to a triple quadrupole mass spectrometer, operating in multiple reaction monitoring (MRM) mode to detect specific ion transitions characteristic of this compound and its related compounds. epa.goveurl-pesticides.euregulations.govepa.gov Chiral LC-MS/MS has also been used to identify and quantify this compound stereoisomers. acs.orgnih.gov

Gas Chromatography-Nitrogen Phosphorus Detector (GC-NPD)